molecular formula C15H20N4O3 B2375834 tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate CAS No. 2094346-56-0

tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate

Cat. No.: B2375834
CAS No.: 2094346-56-0
M. Wt: 304.35
InChI Key: TYHXDYIYXBCAQL-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl group, a benzodiazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate typically involves the reaction of a benzodiazole derivative with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The process may also involve the use of protecting groups to ensure selective reactions and high yields.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: NaOCH3, LiAlH4, RLi

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group can act as a substrate or inhibitor for certain enzymes, providing insights into biochemical pathways .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit antimicrobial and anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate is unique due to its combination of a benzodiazole ring and a carbamate group. This structure provides distinct reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[[1-(2-amino-2-oxoethyl)benzimidazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(2,3)22-14(21)17-8-13-18-10-6-4-5-7-11(10)19(13)9-12(16)20/h4-7H,8-9H2,1-3H3,(H2,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHXDYIYXBCAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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